molecular formula C14H20N2O2 B13321504 Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate

Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate

Cat. No.: B13321504
M. Wt: 248.32 g/mol
InChI Key: FDAHYLITFOVURS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of the amino group and the benzyl group attached to the piperidine ring contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Benzylation: The benzyl group is added through a benzylation reaction, typically using benzyl chloride in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification reactions, using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl (3S,4S)-4-amino-1-phenylpiperidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3/t12-,13-/m0/s1

InChI Key

FDAHYLITFOVURS-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CCC1N)CC2=CC=CC=C2

Origin of Product

United States

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